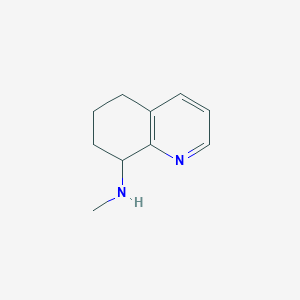
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Overview
Description
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a heterocyclic compound . It is also known as MTQ. The compound has a molecular weight of 162.23 .
Synthesis Analysis
While specific synthesis methods for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” were not found in the search results, related compounds such as 5,6,7,8-tetrahydroisoquinoline have been synthesized through reduction .Molecular Structure Analysis
The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 . This indicates the compound has a molecular structure with 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature .Scientific Research Applications
Application 1: Antiproliferative Activity
- Results : Significant IC50 values were observed, indicating the compound’s potential effectiveness in inhibiting cancer cell proliferation. The most active enantiomer induced mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Application 2: Chemical Synthesis
- Results : The compound’s versatility in chemical synthesis is due to its reactivity and ability to form stable intermediates in multi-step synthesis .
Application 3: Material Science
- Results : The introduction of this compound into materials could result in changes to conductivity, flexibility, or other material characteristics .
Application 4: Analytical Chemistry
- Results : Its use in analytical chemistry would enhance the accuracy and precision of analytical measurements .
Application 5: Chromatography
- Results : The compound could contribute to improved separation of complex mixtures or faster analysis times .
Application 6: Antibacterial Research
- Results : Modifications of the compound have led to varying degrees of success in combating bacterial resistance, with some derivatives showing promise as new antibacterial agents .
Application 7: Neuroprotective Agent
- Results : The compound could show promise in preserving neuronal integrity and function, potentially slowing the progression of diseases like Alzheimer’s or Parkinson’s .
Application 8: Ligand in Coordination Chemistry
- Results : The formation of such complexes can lead to the development of new catalysts with improved efficiency or selectivity .
Application 9: Fluorinated Compound Research
Safety And Hazards
properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



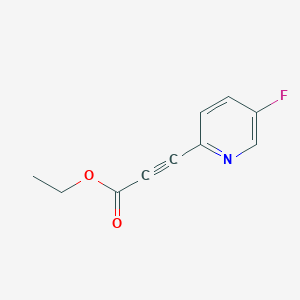

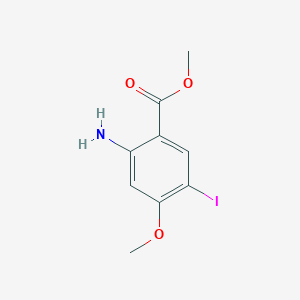


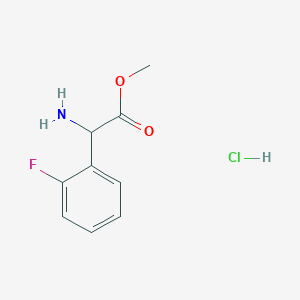

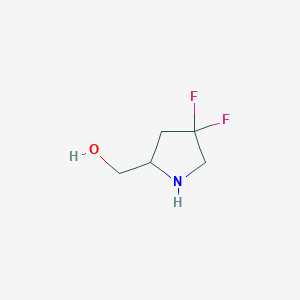
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
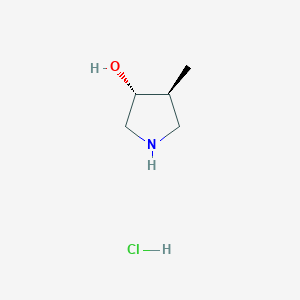
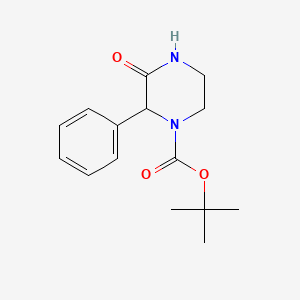
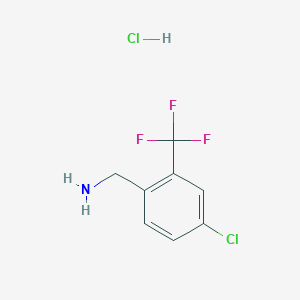
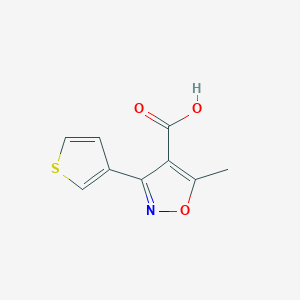
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)